molecular formula C15H12Cl4O2 B029912 Tetrachlorobisphenol A CAS No. 79-95-8

Tetrachlorobisphenol A

Cat. No. B029912
CAS RN: 79-95-8
M. Wt: 366.1 g/mol
InChI Key: KYPYTERUKNKOLP-UHFFFAOYSA-N
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Description

Tetrachlorobisphenol A (TCBPA) is a chlorinated derivative of bisphenol A and is used as a flame retardant. It has been widely detected in environmental and human samples, raising concerns about its potential as an endocrine disruptor and its effects on human health and ecosystems (Lei et al., 2021).

Synthesis Analysis

The polycondensation of TCBPA with bis(2,3-dichloropropyl) phosphorochloridite forms a polyphosphite, which undergoes an Arbuzov transposition to a more stable polyphosphonate. This reaction, supported by i.r. and 1H-n.m.r. spectroscopy, reveals the mechanism of TCBPA's synthesis and its reaction conditions, emphasizing the importance of maintaining the reaction temperature below 200°C to avoid side reactions (Percec et al., 1980).

Molecular Structure Analysis

The molecular structure of TCBPA and related compounds was analyzed through various spectroscopic methods. These studies provide insights into the preferred conformation of phenoxy moieties allowing cation interaction and reveal novel architectures of phenoxy-substituted tetraborate, highlighting the stable nature of these compounds in neutral and basic media (Malkowsky et al., 2006).

Chemical Reactions and Properties

TCBPA undergoes various chemical reactions, including dechlorination by Pd/Fe bimetallic catalysts to less chlorinated bisphenol A derivatives and complete transformation to bisphenol A (BPA) as the major product. This process is influenced by factors such as Pd coverage on Fe particles, catalyst dosage, initial TCBPA concentration, and pH level, suggesting potential environmental degradation pathways for TCBPA (Huang et al., 2013).

Physical Properties Analysis

The physical properties of TCBPA, including its solubility, melting point, and degradation behavior under various environmental conditions, have been studied to understand its environmental fate. For instance, the degradation of TCBPA under UV irradiation in water reveals different mechanisms and degradation products, indicating its potential impact on water quality and treatment processes (Eriksson et al., 2004).

Chemical Properties Analysis

The chemical properties of TCBPA, including its interaction with estrogen receptors and the mechanism of its estrogenic activity, have been a focus of research. Studies show that TCBPA can induce proliferation in breast cancer cells through GPER-mediated signaling pathways, highlighting the need for understanding its biological interactions and potential health risks (Lei et al., 2021).

Scientific Research Applications

  • Environmental Presence and Degradation :

    • TCBPA has been detected in different environmental samples, such as soil and river sediments. In soils, concentrations ranged from 3.4 to 32.2 ng/g in both industrial and agricultural areas (Sánchez-Brunete, Miguel, & Tadeo, 2009).
    • In river sediments, it's been shown that certain bacteria, including Bacillus megaterium and Pseudomonas putida strains, can effectively degrade TCBPA, suggesting potential for bioremediation (Yuan, Chen, & Chang, 2011).
  • Toxicological Effects :

    • TCBPA exposure can lead to immunosuppression and uterine injury in mice, raising concerns about its impact on human health (Wang, Zhang, Li, & Song, 2021).
    • Studies on Saccharomyces cerevisiae (yeast) cells have revealed that TCBPA causes oxidative stress and cell damage, potentially affecting growth and survival rates (Ji, Zhang, Tian, Wang, Song, & Li, 2018).
    • It also appears to disrupt thyroid and Vitamin A homeostasis, oxidative stress, and cellular metabolism in zebrafish, suggesting broader ecological impacts (De Wit et al., 2008).
  • Metabolic and Molecular Insights :

    • Metabolomics studies have identified potential biomarkers associated with TCBPA's developmental toxicity, including lactate and dopa (Ye et al., 2016).
    • TCBPA interferes with metabolic processes in yeast, promoting glycolysis and inhibiting energy metabolism, which leads to oxidative damage and accumulation of protective metabolites (Tian, Ji, Wang, Song, Li, 2017).
  • Potential Applications :

    • In the field of polymer science, the polycondensation of TCBPA with bis(2,3-dichloropropyl) phosphorochloridite has been studied, providing insight into reactions beneficial for materials science (Percec, Natansohn, Popescu, & Dima, 1980).

Mechanism of Action

Target of Action

Tetrachlorobisphenol A (TCBPA) is an endocrine disruptor that primarily targets the G protein-coupled estrogen receptor (GPER) and the nuclear estrogen receptor alpha (ERα) . These receptors play crucial roles in various cellular processes, including cell proliferation and differentiation .

Mode of Action

TCBPA interacts with its targets, GPER and ERα, to induce changes in cell proliferation. Specifically, TCBPA upregulates the expression of GPER, CyclinD1, c-Myc, and c-Fos proteins, and increases the phosphorylation of extracellular signal-regulated-kinase 1/2 (Erk1/2) and protein kinase B (Akt) . This interaction leads to significant changes in the cell’s biochemical pathways .

Biochemical Pathways

TCBPA affects several biochemical pathways. It promotes the glycolysis pathway but inhibits the tricarboxylic acid (TCA) cycle, energy metabolism, and the hexose monophosphate pathway (HMP) pathway . This results in the HMP pathway producing less reducing power, leading to the accumulation of reactive oxygen species (ROS) and aggravation of oxidative damage .

Pharmacokinetics

It is known that tcbpa is metabolized into glucuronides by udp-glucuronosyltransferase (ugt) enzymes in humans and rats . This process is crucial for the detoxification and elimination of TCBPA from the body .

Result of Action

The action of TCBPA results in molecular and cellular effects. At low concentrations, TCBPA significantly induces the proliferation of breast cancer cells . It also causes oxidative damage due to the accumulation of ROS . Moreover, TCBPA has been found to induce neurotoxic effects in vertebrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCBPA. TCBPA is released into the environment during the production, usage, and waste disposal of flame-retardant materials . It has been detected in various environmental matrices and human samples, especially in Asian countries . The presence of TCBPA in the environment and its bioaccumulation in organisms can lead to widespread exposure and potential health effects .

Safety and Hazards

TCBPA can cause irritation to eyes and skin on contact. Inhalation can cause irritation of the lungs and respiratory system .

Future Directions

There is a need for in-depth studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments, and degradation technology of TCBPA . This will enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TCBPA .

properties

IUPAC Name

2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
Source PubChem
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InChI Key

KYPYTERUKNKOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12Cl4O2
Source PubChem
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DSSTOX Substance ID

DTXSID3021770
Record name 2,2',6,6'-Tetrachlorobisphenol A
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Molecular Weight

366.1 g/mol
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Product Name

Tetrachlorobisphenol A

Color/Form

Crystals from acetic acid

CAS RN

79-95-8
Record name Tetrachlorobisphenol A
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Record name 2,2',6,6'-Tetrachlorobisphenol A
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Record name Tetrachlorodian
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro-
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Record name 2,2',6,6'-Tetrachlorobisphenol A
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Record name 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol
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Record name 2,2',6,6'-TETRACHLOROBISPHENOL A
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Melting Point

136 °C
Record name 2,2',6,6'-TETRACHLOROBISPHENOL A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the environmental concerns associated with Tetrachlorobisphenol A?

A1: Tetrachlorobisphenol A (TCBPA) is a halogenated bisphenol A analog primarily used as a flame retardant. Its widespread use has led to its detection in various environmental matrices, raising concerns about its potential impact on human and animal health. [] TCBPA can leach from landfills into surrounding environments, especially when bound to humic acids, which increases its solubility. [] Furthermore, rudimentary thermal processes used in e-waste recycling in developing countries can convert TCBPA and related compounds into highly toxic halogenated dioxins and furans. []

Q2: How persistent is TCBPA in the environment?

A2: While TCBPA can be biotransformed in anoxic estuarine sediments, mainly under methanogenic and sulfate-reducing conditions, this process can lead to the accumulation of a persistent dichlorinated bisphenol A isomer. [] This suggests that TCBPA may persist in certain environments and potentially bioaccumulate in organisms.

Q3: What are the known toxicological effects of TCBPA?

A3: TCBPA exposure has been linked to several toxicological concerns. Studies have shown that it can cause:

  • Endocrine disruption: TCBPA exhibits estrogenic activity and can act as an antagonist to thyroid hormone, potentially disrupting development and metabolism. [, , , ]
  • Cytotoxicity: TCBPA exposure can induce cell death in rat hepatocytes, potentially through mitochondrial dysfunction and lipid peroxidation. []
  • Liver damage: In vivo studies have shown that TCBPA can cause liver tissue damage. []
  • Developmental neurotoxicity: TCBPA can interfere with the NOTCH and WNT pathways during early neural development, potentially leading to developmental defects. []

Q4: What are the primary molecular targets of TCBPA?

A4: TCBPA interacts with several important biological targets, including:

  • Peroxisome proliferator-activated receptor γ (PPARγ): TCBPA acts as an agonist of PPARγ, potentially contributing to obesity and metabolic disorders. [, ] This activation has been observed in human, zebrafish, and Xenopus PPARγ. []
  • Estrogen receptors (ERs): TCBPA exhibits estrogenic activity by binding to and activating ERα and ERβ, albeit with lower potency compared to bisphenol A. [, , , , , ] The presence of halogen substituents influences its binding affinity and activity on ER subtypes. [, ]
  • Androgen receptor (AR): Some studies suggest that TCBPA may act as an AR antagonist, although further research is needed to confirm this finding. []
  • Protein disulfide isomerase (PDI): TCBPA can inhibit both the T3-binding activity and isomerase activity of PDI, potentially affecting protein folding and thyroid hormone signaling. []

Q5: How does TCBPA interact with PPARγ and what are the downstream effects?

A5: TCBPA binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to its activation. [] This activation can promote adipocyte differentiation and disrupt lipid and carbohydrate homeostasis, potentially contributing to obesity and metabolic disorders. [, ] The brominated analogs of BPA, particularly TCBPA, show a greater capability to activate PPARγ compared to their less halogenated counterparts. []

Q6: How does TCBPA affect cell proliferation in different cell types?

A6: TCBPA exhibits contrasting effects on cell proliferation depending on the cell type:

  • Liver cancer cells: TCBPA promotes the proliferation of liver cancer cells, potentially through NLRP3-mediated inflammation and epithelial-mesenchymal transition. []
  • Normal liver cells: TCBPA inhibits the proliferation of normal liver cells, inducing cell pyroptosis through the NLRP3 inflammasome pathway. []

Q7: How do halogen substitutions influence the activity of bisphenol A analogs?

A7: Halogen substitutions, particularly bromination and chlorination, significantly impact the biological activity of bisphenol A analogs:

  • Estrogenic activity: The degree of halogenation influences the estrogenic potency of BPA analogs. TCBPA, with its chlorine substitutions, exhibits estrogenic activity, although generally lower than BPA. [, , , , , ]
  • PPARγ activation: Bulkier halogenated BPA analogs, such as TCBPA, show a higher capability to activate PPARγ compared to their less halogenated counterparts. []
  • Thyroid hormone disruption: Halogenated BPAs, including TCBPA, can exhibit thyroid hormone-disrupting activity. [, ] The presence of halogens adjacent to the hydroxyl group is essential for this activity. []
  • Binding to serum albumins: Halogenated bisphenols, such as TCBPA, exhibit enhanced binding affinity to serum albumins (HSA and BSA) compared to BPA. [] This interaction is primarily driven by hydrophobic interactions, suggesting that halogen substitutions increase the hydrophobicity of these compounds. []

Q8: What analytical techniques are commonly used to detect and quantify TCBPA in environmental and biological samples?

A8: Several analytical techniques are employed for the detection and quantification of TCBPA:

  • Gas chromatography–mass spectrometry (GC-MS): This technique, often coupled with matrix solid-phase dispersion (MSPD) or vortex-homogenized MSPD, is used to extract and analyze TCBPA in complex matrices like seafood, sewage sludge, and sediments. [, ]
  • High-performance liquid chromatography (HPLC): Often coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet detection, HPLC is widely used for analyzing TCBPA in various matrices, including water, urine, and dust. [, , , , , ]
  • Solid-phase extraction (SPE): This technique is often used as a pre-concentration and clean-up step before HPLC or LC-MS/MS analysis, allowing for the detection of TCBPA at trace levels in environmental water samples. [, ]

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